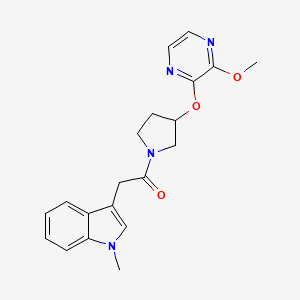

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a methoxypyrazine moiety and a 1-methylindole group linked via an ethanone bridge. The indole moiety, a common pharmacophore in bioactive molecules, may contribute to receptor affinity.

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-23-12-14(16-5-3-4-6-17(16)23)11-18(25)24-10-7-15(13-24)27-20-19(26-2)21-8-9-22-20/h3-6,8-9,12,15H,7,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIGIKMPKDCESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data and studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 319.38 g/mol. Its structure features a pyrrolidine ring, a methoxypyrazine moiety, and an indole group, which contribute to its diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. The presence of the pyrazinone ring suggests potential applications in combating microbial infections. For instance, derivatives of pyrazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research on related pyrazole derivatives has demonstrated their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy development.

| Study Focus | Findings | Reference |

|---|---|---|

| Pyrazole Activity | Cytotoxicity against cancer cells | |

| Indole Compounds | Inhibition of cancer-related enzymes |

Neuroprotective Effects

Certain derivatives related to this compound have been shown to possess neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. The combination of the methoxypyrazine and indole functionalities may enhance these protective effects .

The mechanism of action for this compound involves interactions with various biological targets such as enzymes and receptors. The unique structural features allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. For example, molecular docking studies suggest that the compound can interact with cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .

Case Studies

Several studies have evaluated the biological activities of related compounds:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against resistant strains of bacteria. Results indicated that certain compounds had minimal inhibitory concentrations (MICs) as low as 0.13 µg/mL .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that some derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Effects

Studies have demonstrated that the compound possesses significant antiproliferative properties against various cancer cell lines. For example:

- HeLa Cells : Exhibited IC50 values as low as 0.02 mM, indicating strong cytotoxicity.

- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting its potential utility in hematological malignancies.

Structure-Activity Relationship (SAR)

Analyzing the structure-activity relationship reveals how modifications to the compound's structure can enhance its biological activity:

- Pyrrolidine Substitutions : Changes at specific positions on the pyrrolidine ring can significantly alter potency.

- Methoxy Substituents : The presence of methoxy groups enhances interactions with target proteins, improving efficacy.

Potential Applications

The diverse biological activities of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suggest several potential applications:

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in:

- Cancer Treatment : Due to its antiproliferative effects, it could be developed into an anticancer drug.

Antimicrobial Research

Given the presence of the pyrazine moiety, there is potential for applications in antimicrobial research, targeting various pathogens.

Enzyme Inhibition Studies

The ability to interact with biological molecules such as proteins and nucleic acids makes this compound a candidate for studying enzyme inhibition and receptor binding.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.

- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s methoxypyrazine-pyrrolidine-indole architecture distinguishes it from analogs like 3a (pyrazole-pyridine-indole) and the patent compound’s imidazo-pyrrolo-pyrazine system . These structural differences impact electronic properties and steric bulk, which may alter receptor binding or metabolic stability.

Functional Group Influence: The ethanone bridge in the target and patent compounds may facilitate π-stacking or dipole interactions, whereas 3a’s dihydropyrazole moiety could confer conformational rigidity . 2-Acetyl-3-ethylpyrazine exemplifies a simplified analog lacking fused rings, highlighting how complex heterocycles in the target may enhance specificity but reduce bioavailability .

Research Findings and Gaps

Q & A

Q. What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, starting with the construction of the pyrrolidine ring followed by functionalization of the pyrazine and indole moieties. Critical steps include nucleophilic substitution to attach the methoxypyrazine group and coupling reactions to integrate the indole subunit. Optimization requires precise control of reaction conditions (e.g., anhydrous solvents, 60–80°C for 12–24 hours) and catalysts like palladium for cross-coupling reactions. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (e.g., C₁₈H₁₈N₄O₂). High-Performance Liquid Chromatography (HPLC) with UV detection evaluates purity (>98%). Infrared (IR) spectroscopy identifies functional groups like ketones (1700–1750 cm⁻¹) and ethers (1100–1250 cm⁻¹) .

Q. How does the molecular architecture influence reactivity and biological interactions?

The compound’s pyrrolidine ring provides conformational flexibility, enabling interactions with hydrophobic enzyme pockets. The methoxypyrazine moiety acts as a hydrogen-bond acceptor, while the 1-methylindole group enhances lipophilicity, facilitating membrane penetration. Substituent positions (e.g., 3-methoxy on pyrazine) modulate electronic effects, influencing redox stability and metabolic pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Use orthogonal assays (e.g., fluorescence polarization for binding affinity, cell-based viability assays) and validate results across multiple models (e.g., HEK293 vs. HepG2 cells). Statistical meta-analysis of dose-response curves can clarify structure-activity relationships .

Q. How do reaction conditions affect regioselectivity in functionalizing the pyrrolidine ring?

Regioselectivity during pyrazine-ether bond formation depends on solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH). Computational studies (DFT) predict preferential attack at the less sterically hindered pyrrolidine nitrogen. Experimental validation via kinetic monitoring (in situ IR) confirms intermediate stability .

Q. What pharmacological mechanisms are hypothesized for this compound?

Preliminary docking studies suggest inhibition of kinases (e.g., JAK2, EGFR) via competitive binding at the ATP pocket. The indole moiety may intercalate into DNA, while the pyrazine group chelates metal ions in catalytic sites. Validate via CRISPR-mediated gene knockout or isotopic tracer studies to track target engagement .

Q. How can computational modeling predict metabolic stability and toxicity?

Use in silico tools like SwissADME to predict CYP450 metabolism (e.g., 3A4-mediated demethylation) and ProTox-II for hepatotoxicity risk. Molecular dynamics simulations (Amber/GROMACS) assess binding mode persistence in physiological conditions. Compare with in vitro microsomal assays for half-life (t₁/₂) validation .

Q. What strategies improve aqueous solubility without compromising activity?

Introduce polar groups (e.g., sulfonate, tertiary amines) at the indole C5 position or formulate as nanocrystals with stabilizers (e.g., poloxamer 407). Solubility-activity relationships (SAR) guided by LogP calculations (ChemAxon) balance hydrophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.